propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position. The core structure resembles Biginelli reaction products, which are known for diverse pharmacological activities . Key structural attributes include:
- Pyrazole substituent: The 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl] group introduces steric bulk and π-π interaction capabilities. The allyloxy (prop-2-en-1-yloxy) moiety may enhance reactivity or metabolic susceptibility.
Synthesis likely involves a multi-step approach, including:
Formation of the tetrahydropyrimidine core via a Biginelli-like condensation .
Functionalization of the pyrazole ring through Suzuki coupling or Vilsmeier-Haack reactions to introduce the allyloxy-phenyl group .
Esterification to attach the propan-2-yl group.
Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and mass spectrometry, as employed for analogous compounds .
Properties
IUPAC Name |
propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-5-15-34-21-13-11-19(12-14-21)24-22(16-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(2)3)18(4)28-27(33)29-25/h5-14,16-17,25H,1,15H2,2-4H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZZOZWKTXECKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the preparation of the 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole intermediate. This can be achieved through the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions.
Cyclization to form the tetrahydropyrimidine ring: The pyrazole intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COO-) undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Mechanism | References |
|---|---|---|---|
| Aqueous NaOH (saponification) | Sodium carboxylate + propan-2-ol | Nucleophilic acyl substitution | |
| HCl (acidic hydrolysis) | Carboxylic acid derivative + propan-2-ol | Acid-catalyzed ester cleavage |
Key factors influencing hydrolysis include pH, temperature, and steric hindrance from the bulky substituents. The tetrahydropyrimidine ring remains stable under mild hydrolysis conditions but may undergo ring-opening in strongly acidic media.
Oxidation-Reduction Reactions
The propenyloxy (-O-CH2-CH=CH2) and pyrazole moieties participate in redox processes:
Oxidation of the propenyloxy group is highly dependent on reaction conditions, with epoxidation favored in anhydrous environments . The pyrazole ring’s aromaticity limits reactivity, but catalytic hydrogenation can reduce its unsaturation.
Nucleophilic Substitution
The ester and ether groups are susceptible to nucleophilic attack:
| Reaction Site | Nucleophile | Products | Conditions |
|---|---|---|---|
| Ester carbonyl | Grignard reagents | Ketone derivative | Anhydrous, low temperature |
| Propenyloxy ether | Strong bases (e.g., NaH) | Substituted phenol + allyl alcohol | Polar aprotic solvents |
The bulky tetrahydropyrimidine ring sterically hinders nucleophilic substitution at the ester group, necessitating prolonged reaction times.
Cycloaddition and Cross-Coupling
The propenyloxy group participates in [4+2] Diels-Alder reactions, while aromatic rings enable palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Yield Optimization |
|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered cyclic adducts | High temperature (Δ) |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | Inert atmosphere, THF solvent |
Cross-coupling reactions require precise control of catalyst loading and ligand selection to minimize side reactions .
Thermal and Photochemical Degradation
Under extreme conditions, the compound degrades via:
| Condition | Degradation Pathway | Observed Byproducts |
|---|---|---|
| High temperature (>200°C) | Cleavage of ester and ether linkages | CO₂, allyl alcohols, aromatic amines |
| UV irradiation | Pyrazole ring rearrangement | Isomeric pyrazoline derivatives |
Stability studies indicate the compound is shelf-stable at room temperature but requires protection from light and moisture .
Synthetic Modifications in Drug Discovery
In medicinal chemistry, this compound serves as a scaffold for derivatization:
| Modification | Purpose | Example Reagents |
|---|---|---|
| Ester → Amide | Improve metabolic stability | NH₃, DCC |
| Propenyloxy → Epoxide | Enhance electrophilicity for targeting | mCPBA |
These modifications are guided by computational modeling to predict binding affinities.
Key Considerations for Reaction Design:
-
Steric effects : Bulky substituents slow reaction kinetics, requiring optimized stoichiometry.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
-
Catalyst compatibility : Palladium-based catalysts are preferred for aryl couplings due to their efficiency .
Scientific Research Applications
Structural Formula
The compound can be represented by the following structural formula:
The synthesis of this compound typically involves several steps, including the formation of a pyrazole ring followed by cyclization to create a tetrahydropyrimidine structure. The synthesis can be summarized as follows:
- Formation of the Pyrazole Ring : This involves the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions.
- Cyclization : The pyrazole intermediate is reacted with ethyl acetoacetate and urea in the presence of a base like sodium ethoxide to yield the tetrahydropyrimidine structure.
Scientific Research Applications
Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for various applications:
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new therapeutic agents.
Organic Synthesis
As an intermediate in organic synthesis, this compound can facilitate the development of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways.
Materials Science
Due to its distinctive properties, this compound may find applications in materials science, particularly in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Bulkier esters may reduce hydrolysis rates, enhancing metabolic stability .
1-Phenyl-3-arylpyrazole moieties are common in kinase inhibitors, suggesting possible enzyme-targeting activity .
Tetrahydropyrimidine vs. The 2-oxo group in the target may engage in stronger hydrogen bonding vs. thioxo analogs, influencing target affinity .
Bioactivity Clustering :
- Data mining suggests structurally similar compounds cluster by bioactivity (e.g., antimicrobial, anticancer) . The target’s allyloxy and propan-2-yl groups may position it within clusters associated with anti-inflammatory or kinase-modulating effects.
Biological Activity
Overview
Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities that have drawn interest in medicinal chemistry and pharmacology. Its unique structure features multiple functional groups, including a pyrazole and tetrahydropyrimidine moiety, which may contribute to its diverse biological effects.
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring through the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions. Following this, the pyrazole intermediate is cyclized with ethyl acetoacetate and urea in the presence of a base to form the tetrahydropyrimidine structure. The compound's molecular formula is with a molecular weight of approximately 488.6 g/mol .
Antimicrobial Activity
Research has shown that compounds similar in structure to propan-2-yl 6-methyl-2-oxo derivatives exhibit significant antimicrobial properties. For instance, studies have tested various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of inhibition. These findings suggest that the compound may possess antibacterial activity, which warrants further investigation .
Anticancer Potential
The structure–activity relationship (SAR) studies indicate that compounds with similar structural features have shown anticancer activity by targeting specific enzymes involved in cell proliferation. For example, some derivatives have demonstrated binding affinity to thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This suggests that propan-2-yl 6-methyl-2-oxo could also be explored for its potential anticancer effects.
The proposed mechanism of action for propan-2-yl 6-methyl-2-oxo involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For instance, inhibition of phospholipase A2 has been highlighted as a potential mechanism for related compounds that induce phospholipidosis, suggesting a broader impact on lipid metabolism .
Study on Antimicrobial Activity
In a study assessing antimicrobial properties, various derivatives were tested using the agar disc-diffusion method against S. aureus and E. coli. Results indicated that certain compounds exhibited significant inhibition at concentrations as low as 1 mM, highlighting their potential as therapeutic agents against resistant bacterial strains .
Anticancer Research Insights
Another study focused on the anticancer properties of structurally related compounds found that specific modifications enhanced binding affinity to cancer-related targets. The research emphasized the importance of structural variations in optimizing therapeutic efficacy against cancer cells .
Comparative Analysis of Biological Activity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
